molecular formula C5H13NO2 B10777664 (2S,3S)-1-amino-2-methylbutane-2,3-diol

(2S,3S)-1-amino-2-methylbutane-2,3-diol

Cat. No.: B10777664
M. Wt: 119.16 g/mol
InChI Key: CNLUNMTZBAHKFI-WHFBIAKZSA-N
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Description

(2S,3S)-1-amino-2-methylbutane-2,3-diol is a chiral amino alcohol with significant importance in organic chemistry and pharmaceutical applications. This compound is characterized by its two stereocenters, making it an interesting subject for stereochemical studies. It is often used as a building block in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-amino-2-methylbutane-2,3-diol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high yield and substrate versatility.

Industrial Production Methods

For industrial production, the use of flow microreactor systems has been explored. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The flow microreactor method allows for continuous production, which is advantageous for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-amino-2-methylbutane-2,3-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in various alcohol derivatives.

Scientific Research Applications

(2S,3S)-1-amino-2-methylbutane-2,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-1-amino-2-methylbutane-2,3-diol involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain enzymes, influencing their activity and thereby affecting metabolic processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-1-amino-2-methylbutane-2,3-diol: This enantiomer has similar chemical properties but different biological activities due to its stereochemistry.

    (2S,3R)-1-amino-2-methylbutane-2,3-diol: Another stereoisomer with distinct reactivity and applications.

Uniqueness

The uniqueness of (2S,3S)-1-amino-2-methylbutane-2,3-diol lies in its specific stereochemistry, which imparts unique biological activities and reactivity profiles. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other chiral compounds .

Properties

Molecular Formula

C5H13NO2

Molecular Weight

119.16 g/mol

IUPAC Name

(2S,3S)-1-amino-2-methylbutane-2,3-diol

InChI

InChI=1S/C5H13NO2/c1-4(7)5(2,8)3-6/h4,7-8H,3,6H2,1-2H3/t4-,5-/m0/s1

InChI Key

CNLUNMTZBAHKFI-WHFBIAKZSA-N

Isomeric SMILES

C[C@@H]([C@](C)(CN)O)O

Canonical SMILES

CC(C(C)(CN)O)O

Origin of Product

United States

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